Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by:
- Position 3: A 4-fluorophenyl group.
- Position 5: A 3,4-dimethoxybenzamido substituent.
- Position 1: An ethyl carboxylate ester.
This scaffold is structurally related to inhibitors of tau protein aggregation, a therapeutic target in neurodegenerative diseases . Its design incorporates electron-donating methoxy groups and a fluorine atom, which modulate electronic properties and bioavailability.
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-4-34-24(31)20-16-12-35-22(26-21(29)13-5-10-17(32-2)18(11-13)33-3)19(16)23(30)28(27-20)15-8-6-14(25)7-9-15/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBZUBESLBDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihydropyridazine Precursor Synthesis
Reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate at 0–10°C yields methyl 6-oxohexahydropyridazine-4-carboxylate. Optimized conditions (1–1.1 eq hydrazine, low temperature) prevent over-alkylation and improve diastereomeric purity.
Thiophene Annulation
Carbon disulfide-mediated cyclization, as demonstrated in thienopyridine synthesis, facilitates thiophene ring formation. Treatment of the dihydropyridazine with CS₂ in basic conditions (KOH/TBAB), followed by iodomethane alkylation, generates the thieno[3,4-d]pyridazine core. Spectral validation via ¹H NMR (δ = 4.08 ppm ester signal) and IR (1734 cm⁻¹ C=O) confirms successful cyclization.
Functional Group Transformations
4-Oxo Group Installation
Oxidation of the 3,4-dihydro moiety employs bromine in acetic acid, converting C4-CH₂ to C=O. Reaction monitoring via TLC (petroleum ether/EtOAc 3:1) ensures complete dehydrogenation without over-oxidation.
5-Amino Precursor Synthesis
Nitration at position 5 (HNO₃/H₂SO₄, 0°C) followed by Fe/HCl reduction yields the 5-amine intermediate. IR spectra show NH₂ stretches at 3290–3248 cm⁻¹, with mass spectrometry confirming [M+H]⁺ = 318.1.
Amidation with 3,4-Dimethoxybenzoyl Chloride
The 5-amine reacts with 3,4-dimethoxybenzoyl chloride in dry DCM under Schotten-Baumann conditions. Triethylamine (3 eq) scavenges HCl, while maintaining reaction pH >8 prevents lactamization. Recrystallization from ethanol/dioxane (2:1) yields 78–82% pure amide.
Synthetic Route Optimization
Sequence Analysis
Two viable pathways emerge:
| Route | Order of Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | Core → 4-oxo → Substituents | 34 | 92.5 |
| B | Substituents → Core → 4-oxo | 41 | 89.8 |
Route B proves superior for minimizing steric hindrance during cross-coupling.
Critical Parameter Control
- Temperature : Suzuki coupling requires strict 80±2°C maintenance to prevent protodeboronation.
- pH : Amidation at pH 8.5–9.0 avoids both premature hydrolysis and side reactions.
- Oxidant Stoichiometry : 1.05 eq bromine ensures complete dehydrogenation without ring halogenation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18, MeCN/H₂O 55:45, 1 mL/min) shows single peak at tₐ=6.72 min, confirming >99% purity after column chromatography (SiO₂, hexane/EtOAc gradient).
Industrial Scalability Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Properties
Substituent Effects on Bioactivity
a) Position 3 Modifications
- 4-Fluorophenyl (Target Compound) : Fluorine’s electronegativity enhances binding via dipole interactions and improves metabolic stability compared to unsubstituted phenyl groups .
- 4-Chlorophenyl (Compound 29): Chlorine increases lipophilicity (ClogP ≈ 2.8 vs.
- Phenyl () : Lacks halogen-induced electronic effects, reducing target affinity in hydrophobic pockets .
b) Position 5 Modifications
- 3,4-Dimethoxybenzamido (Target Compound) : Methoxy groups participate in hydrogen bonding and π-π stacking, critical for tau fibril destabilization. However, they may reduce metabolic stability compared to electron-withdrawing groups .
- 4-Trifluoromethylbenzamido () : The CF₃ group enhances resistance to oxidative metabolism but may reduce solubility (LogP increase ~0.5) .
- Amino (-NH₂) (Compound 26): Smaller substituent allows deeper penetration into enzyme active sites but lacks the steric bulk required for selective inhibition .
Physicochemical and Spectroscopic Comparisons
Table 2: Experimental Data for Selected Compounds
- Key Observations :
- Fluorine and chlorine substituents exhibit distinct $ ^{19}F $ or $ ^{35}Cl $ NMR shifts, aiding structural verification.
- Ethyl carboxylate protons consistently appear at δ ~1.42–1.44 ppm across analogs .
Biological Activity
Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article examines its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a dimethoxybenzamido substituent. Its molecular formula is , indicating the presence of various functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,4-d]pyridazine have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of the dimethoxybenzamido group may enhance this activity through improved binding to bacterial enzymes or receptors .
Antitumor Activity
Thieno[3,4-d]pyridazine derivatives have also shown promise in cancer therapy. Studies suggest that these compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response. This suggests that this compound may also exhibit therapeutic benefits in inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-d]pyridazine Core : This usually includes cyclization reactions starting from appropriate precursors.
- Introduction of the Dimethoxybenzamido Group : This step can be achieved through an amidation reaction using 3,4-dimethoxybenzoic acid.
- Esterification : The final step involves esterification with ethanol to yield the ethyl ester form.
The overall synthetic route is designed to optimize yield and purity while minimizing environmental impact .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thieno[3,4-d]pyridazine derivatives:
- Antibacterial Activity : A study demonstrated that similar thieno derivatives exhibited MIC values against Staphylococcus aureus and Escherichia coli in the range of 10-50 µg/mL .
- Cytotoxicity Assays : In vitro assays indicated that compounds with similar structures could reduce the viability of cancer cell lines (e.g., HeLa and MCF-7) by over 70% at concentrations as low as 25 µM .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might function as inhibitors of topoisomerases or kinases involved in cancer cell proliferation .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of a thiosemicarbazone intermediate and subsequent functionalization. Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
- Temperature: Reflux conditions (80–120°C) promote cyclization of the thieno-pyridazine core .
- Catalysts: Acidic catalysts (e.g., acetic acid) accelerate amide bond formation .
- Purification: Column chromatography with ethyl acetate/hexane mixtures isolates the product with >95% purity .
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Methodological Answer:
- X-ray Crystallography: Resolves the 3D arrangement of the thieno-pyridazine core and substituents (e.g., fluorophenyl orientation) .
- NMR Spectroscopy: H and C NMR identify functional groups (e.g., dimethoxybenzamido protons at δ 3.8–4.0 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 524.12) .
Q. How do functional groups influence the compound’s reactivity?
- Methodological Answer:
- Dimethoxybenzamido Group: Participates in hydrogen bonding with biological targets, affecting binding affinity .
- Fluorophenyl Group: Enhances metabolic stability via reduced CYP450-mediated oxidation .
- Ethyl Ester: Hydrolyzes under basic conditions to a carboxylic acid, enabling prodrug strategies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Methodological Answer:
- Substituent Variations: Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess impact on antitumor activity .
- Biological Assays: Test variants against cancer cell lines (e.g., IC in MCF-7 cells) and adenosine receptors .
- Data Correlation: Use computational tools (e.g., molecular docking) to link substituent electronic properties (Hammett constants) with activity .
Q. How to resolve contradictions in biological activity data across assays?
- Methodological Answer:
- Assay Conditions: Standardize parameters (e.g., ATP concentration in kinase assays) to minimize variability .
- Cell Line Validation: Use authenticated cell lines (e.g., ATCC-certified) to ensure reproducibility .
- Dose-Response Curves: Perform triplicate experiments with positive controls (e.g., staurosporine for cytotoxicity) .
Q. What computational approaches predict binding interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- QSAR Models: Train models with datasets of analogous thieno-pyridazines to predict bioavailability .
Q. How to optimize solubility and stability for in vivo studies?
- Methodological Answer:
- Co-Solvents: Use cyclodextrin complexes or PEG-400 to enhance aqueous solubility .
- Prodrug Design: Modify the ethyl ester to a phosphate salt for improved plasma stability .
- Formulation Screening: Test lipid-based nanoemulsions for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
